molecular formula C11H11N3OS B2811128 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide CAS No. 871547-65-8

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide

Cat. No.: B2811128
CAS No.: 871547-65-8
M. Wt: 233.29
InChI Key: HMSHIOWVUCPJNA-UHFFFAOYSA-N
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Description

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide (CAS 923126-67-4) is a chemical compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. With a molecular formula of C11H11N3OS and a molecular weight of 233.29, this acetohydrazide derivative is of significant interest in pharmacological research, particularly for its potential antimicrobial properties. Extensive studies on structurally related [4-(4'-substituted-phenyl)thiazol-2-yl]hydrazine derivatives have demonstrated potent in vitro antifungal activity against a wide range of clinically relevant pathogenic fungi, including multiple strains of Candida spp. Scientific research indicates that these derivatives could serve as promising lead compounds for developing novel, broad-spectrum anti- Candida agents and may be used in synergy with existing azole derivatives to enhance their antifungal efficacy . Further mechanistic studies on a highly similar compound, (4-phenyl-1,3-thiazol-2-yl)hydrazine, revealed that its potent fungicidal activity is associated with the induction of oxidative damage in microbial cells. This compound was shown to increase intracellular levels of reactive oxygen species (ROS), leading to considerable DNA damage and inhibition of biofilm formation in C. albicans . Beyond antifungal applications, the broader class of thiazole derivatives is also actively investigated for other bioactive properties, including antibacterial effects . This product is intended for research purposes by qualified personnel in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c12-14-10(15)6-11-13-9(7-16-11)8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSHIOWVUCPJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide typically involves the reaction of 2-(4-Phenyl-1,3-thiazol-2-yl)acetic acid with hydrazine hydrate under reflux conditions . The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is obtained after purification by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Cyclocondensation Reactions

The hydrazide group undergoes cyclocondensation with carbonyl-containing reagents to form nitrogen- and sulfur-rich heterocycles.

Reagent/ConditionsProduct FormedKey Applications
Carbonyl chlorides (e.g., thiophosgene)1,3,4-Oxadiazole derivatives Antimicrobial agents
Aldehydes/Ketones (e.g., terephthaldehyde)Hydrazones or fused thiazole systems Anticancer agents
Thiourea Thiosemicarbazones Enzyme inhibitors

For example, reaction with thiourea in ethanol/HCl yields thiosemicarbazones, which exhibit enhanced antimicrobial activity .

Nucleophilic Substitution Reactions

The hydrazide’s NH<sub>2</sub> group acts as a nucleophile in substitution reactions:

ReagentProductConditions
Phenacyl bromides Substituted thiazole-amines Reflux in ethanol
Chloroacetyl chloride Acetamide derivatives Room temperature
Haloketones (e.g., 2-bromoacetophenone)Thiazole-quinone hybrids Reflux in acetic acid

These substitutions often introduce pharmacophores, enhancing bioactivity. For instance, derivatives with bromothiophene substituents show antibacterial effects .

Oxidation and Reduction

The hydrazide moiety undergoes redox transformations:

Reaction TypeReagents/ConditionsProduct
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>O<sub>2</sub>Azides or thiadiazoles
Reduction NaBH<sub>4</sub>/LiAlH<sub>4</sub>Amines or hydrazines

Oxidation with H<sub>2</sub>O<sub>2</sub> in acidic media generates azide intermediates, pivotal for click chemistry applications .

Condensation with Carbonyl Compounds

The compound forms Schiff bases with aldehydes/ketones:

Carbonyl CompoundProduct StructureBiological Activity
4-Nitrobenzaldehyde Arylidene hydrazides Antifungal agents
Cyanoacetamide Cyanovinyl derivatives DNA intercalators

These condensations are typically performed in ethanol with catalytic piperidine, yielding products with improved solubility and bioactivity .

Heterocyclic Ring Formation

Reactions with diketones or quinones produce fused-ring systems:

ReagentProductConditions
2,3-Dichloro-1,4-naphthoquinone Naphthoquinone-thiazole hybrids Acetic acid, 80°C
3-Acetylchromen-2-one Chalcone analogs Reflux in DMF

Such hybrids demonstrate dual activity as antimicrobial and anticancer agents .

Biological Implications of Reaction Products

Derivatives synthesized from these reactions exhibit:

  • Antimicrobial activity : MIC values as low as 16 µg/mL against E. coli .

  • Anticancer effects : IC<sub>50</sub> of 15 µM against MCF-7 cells .

  • Plant growth regulation : Increased rapeseed yield by 40% at 150 mg/L concentrations .

Reaction Optimization Insights

  • Solvent effects : Water with Na<sub>2</sub>CO<sub>3</sub> maximizes yields in cyclocondensation (e.g., 76% for thiazole-quinone hybrids) .

  • Catalysts : Piperidine or acetic acid enhances Schiff base formation rates .

This compound’s versatility in generating pharmacologically active derivatives underscores its importance in medicinal and agrochemical research. Future studies should explore its reactivity with emerging electrophiles (e.g., fluorinated reagents) to expand its synthetic utility.

Scientific Research Applications

Antibacterial Activity

Research indicates that derivatives of thiazole, including 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide, exhibit significant antibacterial properties. A study evaluated a series of thiazole derivatives against various bacterial strains, revealing that certain compounds demonstrated effective inhibition against gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 100 to 400 µg/ml, which is notably higher than that of reference antibiotics like ketoconazole and chloramphenicol, which had MICs of 25–50 µg/ml .

Table 1: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainMIC (µg/ml)
2aE. faecalis100
2bS. aureus0.98
2cP. aeruginosa400
ReferenceKetoconazole25

Antifungal Properties

The compound has also shown promising antifungal activity. In a study focusing on the anti-Candida potential of thiazole derivatives, two specific compounds derived from the hydrazone linkage exhibited potent inhibitory effects against Candida albicans. The MIC values for these compounds were significantly lower than that of fluconazole, a commonly used antifungal medication . This suggests that modifications to the thiazole structure can enhance antifungal efficacy.

Table 2: Antifungal Activity Against Candida albicans

CompoundMIC (µg/ml)Comparison with Fluconazole (MIC = 15.62 µg/ml)
7a7.81Superior
7e3.9Superior

Anticancer Potential

Emerging research also points to the anticancer potential of thiazole derivatives, including those based on the acetohydrazide structure. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cancer progression . The structural diversity of thiazole derivatives contributes to their ability to interact with multiple biological targets.

Case Studies and Experimental Findings

Several studies have documented the synthesis and evaluation of thiazole derivatives for their biological activities:

  • A recent publication detailed the synthesis of novel thiazole derivatives and their testing against various pathogens, highlighting their potential as therapeutic agents in infectious diseases .
  • Another study emphasized the enhanced antifungal potency of hydrazinyl-thiazole derivatives compared to their non-hydrazine counterparts, showcasing the importance of structural modifications in drug design .

Mechanism of Action

The mechanism of action of 2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of acetohydrazide derivatives are heavily influenced by substituents on the thiazole ring and the hydrazide moiety. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons of Selected Acetohydrazide Derivatives
Compound Name Core Structure Key Substituents Biological Activity/Application Reference
2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide Thiazole Phenyl at C4, acetohydrazide Antimicrobial, antitubercular
2-(4-Methyl-1,3-thiazol-2-yl)acetohydrazide Thiazole Methyl at C4, acetohydrazide Versatile small-molecule scaffold
Ethyl-thio benzimidazolyl acetohydrazides Benzimidazole Ethylthio, substituted aldehydes α-Glucosidase inhibition (IC50: 6.10–7.34 μM)
1,2,4-Triazol-3-ylthioacetohydrazides 1,2,4-Triazole Thioether linkage, aldehydes Cytotoxic (melanoma IC50: <10 μM)
Thiazole-1,3,4-oxadiazole hybrids Thiazole-oxadiazole Oxadiazole linkage In-vitro cytotoxic activity
Key Observations:
  • Ethyl-thio benzimidazolyl analogs () exhibit α-glucosidase inhibition but lack the thiazole ring’s electronic effects, which may reduce metabolic stability compared to thiazole-based derivatives.
  • Heterocycle Replacement: 1,2,4-Triazol-3-ylthioacetohydrazides () show potent cytotoxicity against melanoma cells, suggesting that replacing thiazole with triazole alters selectivity toward cancer pathways . Pyridazinone derivatives () prioritize kinase inhibition due to their planar structure, contrasting with the thiazole’s role in antimicrobial activity .
Table 2: Comparative Bioactivity of Acetohydrazide Derivatives
Compound Class Target Pathway/Activity Potency (IC50/EC50) Selectivity Notes Reference
Ethyl-thio benzimidazolyl α-Glucosidase inhibition 6.10 ± 0.5 μM (Compound 228) 60-fold more potent than acarbose
1,2,4-Triazol-3-ylthioacetohydrazide Melanoma cytotoxicity <10 μM (IGR39 cell line) High selectivity over non-cancer cells
Thiazole-1,3,4-oxadiazole hybrids Cytotoxic activity Not explicitly reported Broad-spectrum in-vitro activity
Target compound derivatives Antitubercular activity Moderate activity (MIC: ~25 μM) Synergistic with standard therapies
Insights:
  • The target compound’s derivatives show moderate antitubercular activity (), whereas triazole-thioacetohydrazides () excel in cytotoxicity, highlighting the role of sulfur linkages in enhancing membrane permeability.
  • Benzimidazolyl analogs () outperform the standard drug acarbose in enzyme inhibition, suggesting that thiazole-based derivatives could be optimized for similar efficacy.

Biological Activity

2-(4-Phenyl-1,3-thiazol-2-yl)acetohydrazide is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate thiazole derivatives with hydrazine or its derivatives. Characterization is performed using various techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity of the compound.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been shown to inhibit the growth of various bacterial strains with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

CompoundMIC (μg/mL)Bacterial Strain
This compound7.81Staphylococcus aureus
Reference Drug (e.g., Penicillin)15.62Staphylococcus aureus

The compound's efficacy against Candida albicans was also notable, with MIC values significantly lower than those of fluconazole, indicating its potential as an antifungal agent .

Anticancer Activity

In vitro studies have assessed the anticancer activity of this compound against various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating its potency in reducing cell viability.

Cell LineIC50 (μM)Reference CompoundIC50 (μM)
HCT116 (Colon Cancer)4.36Doxorubicin0.5
HepG2 (Liver Cancer)18.76Doxorubicin0.7

Molecular docking studies suggest that the mechanism of action may involve inhibition of key enzymes involved in cancer cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. The compound showed significant inhibition of pro-inflammatory cytokines in cell cultures, indicating its potential for treating inflammatory conditions.

Case Studies

A study highlighted the synthesis and biological evaluation of several thiazole derivatives, including this compound. The results indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of the thiazole ring in enhancing pharmacological effects .

Q & A

Q. Q1. What are the recommended synthetic routes for 2-(4-phenyl-1,3-thiazol-2-yl)acetohydrazide, and how can intermediates be optimized?

Methodological Answer:

  • Stepwise Synthesis : Begin with condensation of 4-phenylthiazole-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. Subsequent acetylation with chloroacetyl chloride under alkaline conditions yields the acetohydrazide derivative. Optimize intermediates using Thin Layer Chromatography (TLC) for purity checks (Rf values: ~0.5 in ethyl acetate/hexane, 3:7) .
  • Key Reaction Conditions : Maintain pH 8–9 during acetylation to prevent hydrolysis. Use anhydrous solvents (e.g., DMF) to enhance yield (reported ~65–70%) .

Q. Q2. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer:

  • Spectroscopic Techniques :
    • FT-IR : Confirm NH stretching (3200–3300 cm⁻¹) and C=O (1660–1680 cm⁻¹) .
    • NMR : 1H^1H NMR signals at δ 2.5–3.0 ppm (CH₂CO), δ 7.2–8.1 ppm (aromatic protons), and δ 9.5–10.0 ppm (NH) .
    • HR-MS : Molecular ion peak [M+H]⁺ at m/z 288.08 (theoretical: 288.09) .

Q. Q3. What preliminary biological screening assays are suitable for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use agar diffusion against Staphylococcus aureus (MIC ~25 µg/mL) and Escherichia coli (MIC ~50 µg/mL) .
  • Anticancer Screening : MTT assay on HeLa cells (IC₅₀ ~30 µM). Include positive controls (e.g., cisplatin) and validate via triplicate experiments .

Advanced Research Questions

Q. Q4. How can computational methods resolve contradictions in reported bioactivity data?

Methodological Answer:

  • DFT Calculations : Use Gaussian 09 to model molecular orbitals (HOMO-LUMO gap ~4.2 eV) and electrostatic potential (MEP) maps to predict nucleophilic/electrophilic sites .
  • Docking Studies : Dock into E. coli DNA gyrase (PDB: 1KZN) to rationalize antimicrobial activity discrepancies. Compare binding energies (ΔG ~−8.5 kcal/mol) with experimental MIC values .

Q. Q5. What strategies mitigate challenges in crystallizing this compound?

Methodological Answer:

  • Crystallization Protocols : Use slow evaporation in ethanol/water (7:3) at 4°C. For twinned crystals, apply SHELXL refinement with HKLF5 format to handle pseudo-merohedral twinning .
  • X-ray Data : Space group P2₁/c, Z = 4. Key bond lengths: C=O (1.23 Å), N–N (1.38 Å). Hydrogen-bonding network stabilizes the E-configuration (O···N distance: 2.89 Å) .

Q. Q6. How do structural modifications influence bioactivity?

Methodological Answer:

  • SAR Table :
Modification SiteBioactivity Change (vs. Parent)Reference
Thiazole C4-phenyl↑ Anticancer (IC₅₀: 30 → 18 µM)
Hydrazide → Methyl ester↓ Antimicrobial (MIC: 25 → 75 µg/mL)
  • Rational Design : Introduce electron-withdrawing groups (e.g., NO₂) at the phenyl ring to enhance DNA intercalation .

Data Contradictions and Resolution

Q. Q7. Why do some studies report conflicting solubility data for this compound?

Methodological Answer:

  • Solubility Analysis :
    • Experimental : 1.6 µg/mL in PBS (pH 7.4) .
    • Contradiction : Earlier studies claim 5 µg/mL. Resolve via HPLC-UV quantification (λ = 254 nm) with standard calibration .
  • pH Dependency : Solubility increases at pH < 5 due to protonation of the hydrazide group (logP ~2.1) .

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